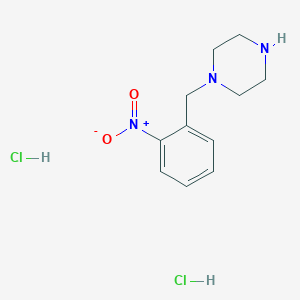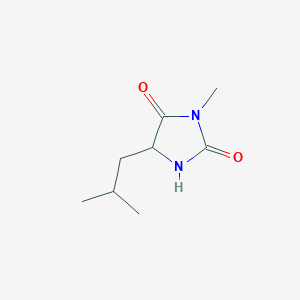
1-(2-Nitrobenzyl)piperazine dihydrochloride
Vue d'ensemble
Description
“1-(2-Nitrobenzyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 827614-54-0 . It has a molecular formula of C11H16ClN3O2 and a molecular weight of 257.72 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Nitrobenzyl)piperazine dihydrochloride”, has seen recent advancements. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(2-Nitrobenzyl)piperazine dihydrochloride” is represented by the formula C11H17Cl2N3O2 . The average mass is 294.178 Da and the monoisotopic mass is 293.069794 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(2-Nitrobenzyl)piperazine dihydrochloride” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Nitrobenzyl)piperazine dihydrochloride” include a molecular formula of C11H16ClN3O2 and a molecular weight of 257.72 .Applications De Recherche Scientifique
Pharmaceutical Intermediate Synthesis
1-(2-Nitrobenzyl)piperazine dihydrochloride is utilized in the synthesis of pharmaceutical intermediates, such as 1-(2,3-dichlorophenyl)piperazine, through processes involving alkylation, acidulation, and reduction of nitro groups. These intermediates find applications in the production of drugs and other bioactive molecules (Z. Quan, 2006), (Li Ning-wei, 2006).
Macrocyclic Schiff-base Ligands
The reaction of 2-nitrobenzylchloride with piperazine leads to the synthesis of diamine, which is used to prepare Mn(II) and Zn(II) macrocyclic Schiff-base complexes. These complexes exhibit significant cytotoxic properties against certain cell lines, indicating their potential in the treatment of diseases such as glioblastoma. Additionally, they possess antibacterial properties, underscoring their utility in developing new therapeutic agents (H. Keypour et al., 2017).
Antimicrobial and Antifungal Agents
Piperazine derivatives synthesized from intermediates like 1-(2-Nitrobenzyl)piperazine dihydrochloride demonstrate significant antimicrobial and antifungal activities. These compounds are tested against various bacterial and fungal strains, providing insights into their potential applications in treating infectious diseases (Hemant Suryavanshi, M. Rathore, 2017).
Novel Antituberculosis Agents
Benzothiazinone derivatives, incorporating N-piperazine moiety synthesized from 1-(2-Nitrobenzyl)piperazine dihydrochloride, have shown excellent antitubercular activity with low cytotoxicity. These compounds offer a promising scaffold for developing new treatments for tuberculosis, highlighting the compound's importance in drug discovery (Lu Xiong et al., 2018).
Safety And Hazards
Orientations Futures
The future directions in the research and development of “1-(2-Nitrobenzyl)piperazine dihydrochloride” and similar compounds could involve further exploration of the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially increase the structural diversity of piperazine-containing drugs, which currently have substituents only at the nitrogen positions in about 80% of cases .
Propriétés
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCKVNAEWMHONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375054 | |
| Record name | 1-(2-Nitrobenzyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrobenzyl)piperazine dihydrochloride | |
CAS RN |
827614-54-0 | |
| Record name | 1-(2-Nitrobenzyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 4-[(4-methylphenyl)methoxy]benzoate](/img/structure/B1597467.png)



